5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a benzo[d][1,3]dioxol-5-yl group and a thiophen-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antibacterial Activity
Pyrazole derivatives have shown promising antibacterial activity. For instance, a study by Palkar et al. (2017) demonstrated significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis with specific pyrazole compounds. This suggests potential applications of similar derivatives in combating bacterial infections (Palkar et al., 2017).
Antimicrobial Screening
Idrees et al. (2019) synthesized novel pyrazole derivatives, showing substantial in-vitro antibacterial activity against various pathogenic microorganisms. These findings highlight the role of pyrazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).
Heterocyclic Synthesis
Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward nitrogen nucleophiles, leading to the synthesis of diverse pyrazole derivatives. Such research underlines the compound's utility in synthesizing varied heterocyclic structures (Mohareb et al., 2004).
Structural Analysis
Kumara et al. (2016, 2018) conducted studies on the crystal structure and Hirshfeld surface analysis of pyrazole derivatives. These studies are crucial for understanding the molecular and crystal structures, which can be instrumental in pharmaceutical and material science applications (Kumara et al., 2016), (Kumara et al., 2018).
Antiproliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing notable anti-proliferative effects against HCT-116 cancer cells. This indicates the potential of pyrazole derivatives in cancer therapy (Mansour et al., 2020).
Breast Tumor Metastasis
Wang et al. (2011) identified pyrazole derivatives with significant effects on breast tumor metastasis in animal models, suggesting their potential in developing cancer treatments (Wang et al., 2011).
Antitumor Agents
Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene moiety, demonstrating potent anti-tumor activities. This adds to the growing evidence of pyrazole derivatives as effective antitumor agents (Gomha et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-16(17-8-11-2-1-5-23-11)13-7-12(18-19-13)10-3-4-14-15(6-10)22-9-21-14/h1-7H,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDRECVELPBGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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